Cas no 1630907-22-0 (tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate)

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (3-fluoropiperidin-4-yl)(methyl)carbamate
- tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
- MFCD29764088
- 1,1-Dimethylethyl N-(3-fluoro-4-piperidinyl)-N-methylcarbamate
- tert-Butyl ((3R,4S)-rel-3-fluoropiperidin-4-yl)(methyl)carbamate
- P13971
- (3S,4R)-N-Boc-3-fluoro-N-methylpiperidin-4-amine
- tert-Butyl(3-fluoropiperidin-4-yl)(methyl)carbamate
- DB-374153
- AS-51953
- SB11684
- MFCD24540805
- (3R,4S)-N-Boc-3-fluoro-N-methylpiperidin-4-amine
- tert-Butyl (cis-3-fluoropiperidin-4-yl)(methyl)carbamate
- tert-butyl N-[trans-3-fluoro-4-piperidyl]-N-methyl-carbamate
- 1376609-34-5
- SY344528
- SY344529
- CS-0048075
- MFCD28975413
- AKOS025289648
- tert-butyl N-[cis-3-fluoro-4-piperidyl]-N-methyl-carbamate
- SY321102
- SCHEMBL6128603
- 1630907-22-0
- tert-Butyl ((3S,4S)-rel-3-fluoropiperidin-4-yl)(methyl)carbamate
-
- MDL: MFCD24540805
- Inchi: InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3
- InChI Key: VGCKWWMMIKCCKU-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N(C)C1CCNCC1F
Computed Properties
- Exact Mass: 232.15870608g/mol
- Monoisotopic Mass: 232.15870608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.6Ų
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB459075-250 mg |
tert-Butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate; . |
1630907-22-0 | 250MG |
€332.00 | 2023-07-18 | ||
abcr | AB459075-1 g |
tert-Butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate; . |
1630907-22-0 | 1g |
€908.30 | 2023-07-18 | ||
eNovation Chemicals LLC | D496459-100mg |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate |
1630907-22-0 | 97% | 100mg |
$165 | 2024-05-23 | |
eNovation Chemicals LLC | D496459-250MG |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate |
1630907-22-0 | 97% | 250mg |
$250 | 2024-05-23 | |
eNovation Chemicals LLC | D496459-5G |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate |
1630907-22-0 | 97% | 5g |
$1895 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06461-100MG |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate |
1630907-22-0 | 97% | 100MG |
¥ 844.00 | 2023-04-14 | |
abcr | AB459075-500 mg |
tert-Butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate; . |
1630907-22-0 | 500MG |
€619.30 | 2023-07-18 | ||
Alichem | A129007013-250mg |
tert-Butyl (3-fluoropiperidin-4-yl)(methyl)carbamate |
1630907-22-0 | 95% | 250mg |
$458.98 | 2022-04-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06461-500MG |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate |
1630907-22-0 | 97% | 500MG |
¥ 2,244.00 | 2023-04-14 | |
Chemenu | CM294093-10g |
tert-Butyl (3-fluoropiperidin-4-yl)(methyl)carbamate |
1630907-22-0 | 95% | 10g |
$3054 | 2022-09-29 |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate Related Literature
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate (CAS No. 1630907-22-0): An Overview of Its Structure, Synthesis, and Applications
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate (CAS No. 1630907-22-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl carbamate group, a fluorinated piperidine ring, and a methylamino functionality. These structural elements contribute to its potential applications in the development of novel therapeutic agents.
The tert-butyl carbamate group is a common protecting group used in organic synthesis to temporarily mask the reactivity of an amine functional group. This group can be readily introduced and removed under mild conditions, making it an ideal choice for multi-step synthetic sequences. The presence of this protecting group in tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate allows for the selective manipulation of other functional groups within the molecule, facilitating the synthesis of complex structures.
The fluorinated piperidine ring is another key feature of this compound. Fluorine atoms are known to modulate the physicochemical properties of organic molecules, often enhancing their lipophilicity and metabolic stability. In the context of drug design, these properties can improve the bioavailability and pharmacokinetic profile of a compound. The 3-fluoropiperidine moiety in tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate may therefore contribute to its potential as a lead compound for drug discovery.
The methylamino functionality adds further complexity to the molecule. Amines are ubiquitous in bioactive compounds and play crucial roles in various biological processes. The presence of a methylamino group can influence the binding affinity and selectivity of a molecule towards specific biological targets. In tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate, this group may enhance its interaction with receptors or enzymes, making it a valuable scaffold for the development of therapeutic agents.
Recent studies have highlighted the potential applications of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that compounds derived from this scaffold exhibit potent activity against specific G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are important targets for drug development.
In another study, published in *Bioorganic & Medicinal Chemistry Letters*, tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate was used as a key intermediate in the synthesis of novel antiviral agents. The fluorinated piperidine ring was found to enhance the antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the potential of this compound as a starting point for developing new antiviral therapies.
The synthetic accessibility of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate has also been extensively studied. Various synthetic routes have been reported, each offering different advantages in terms of yield, purity, and scalability. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the fluorinated piperidine ring onto a pre-functionalized tert-butyl carbamate derivative. This method provides a robust and efficient route to access this important intermediate.
In addition to its applications in medicinal chemistry, tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate has also found use in other areas of chemical research. For example, it has been employed as a ligand in transition metal-catalyzed reactions, where its unique electronic properties can influence catalytic activity and selectivity. This versatility makes it an attractive candidate for further exploration in both academic and industrial settings.
Despite its promising potential, it is important to note that tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate is still under investigation, and more research is needed to fully understand its biological properties and therapeutic applications. Ongoing studies are focused on optimizing its structure to enhance potency, selectivity, and safety profiles. These efforts are expected to yield valuable insights into the design and development of new drugs targeting various diseases.
In conclusion, tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate (CAS No. 1630907-22-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for the development of novel therapeutic agents targeting GPCRs, viral infections, and other disease states. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in drug discovery efforts.
1630907-22-0 (tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate) Related Products
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 857369-11-0(2-Oxoethanethioamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
